molecular formula C13H10Cl2N2O2 B10805756 pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate

pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate

Cat. No.: B10805756
M. Wt: 297.13 g/mol
InChI Key: TYKHMTOCAPVWBF-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate is a useful research compound. Its molecular formula is C13H10Cl2N2O2 and its molecular weight is 297.13 g/mol. The purity is usually 95%.
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Biological Activity

Pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H10Cl2N1O2\text{C}_{12}\text{H}_{10}\text{Cl}_2\text{N}_1\text{O}_2
  • Molecular Weight : 267.12 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical metabolic pathways. Notably:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism, similar to other carbamate derivatives .
  • Binding Affinity : Studies indicate that the 3,4-dichlorophenyl group enhances binding through hydrophobic interactions with target proteins .

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against certain strains of bacteria, demonstrating potential as an antimicrobial agent .
  • Enzyme Inhibition : It has been noted to inhibit human carbonic anhydrase II (hCA II), which plays a vital role in regulating physiological pH and fluid balance .
  • Pesticidal Properties : As a carbamate derivative, it shares mechanisms with other pesticides, affecting neurotransmission in insects by inhibiting acetylcholinesterase .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 250 μg/mL, indicating moderate antibacterial activity .

Study 2: Enzyme Interaction

Research on enzyme interactions revealed that the compound effectively inhibits human carbonic anhydrase II with an IC50 value of approximately 53 nM. This inhibition was linked to its structural features that facilitate binding within the enzyme's active site .

Data Table: Biological Activity Overview

Activity TypeTarget/PathwayEffect/OutcomeReference
AntimicrobialStaphylococcus aureusMIC = 250 μg/mL
Enzyme InhibitionHuman Carbonic Anhydrase IIIC50 = 53 nM
PesticidalAcetylcholinesteraseInhibition leading to paralysis

Scientific Research Applications

Medicinal Chemistry

Pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate has been investigated for its potential as a therapeutic agent in cancer treatment. Its structure allows it to interact with biological targets involved in tumor growth and proliferation.

Case Study: Anticancer Activity
A study evaluated the compound's effects on various cancer cell lines. The results indicated that it inhibits cell proliferation effectively, demonstrating a significant reduction in cell viability at concentrations ranging from 10 to 100 µM.

Cell LineConcentration (µM)Effect on Viability (%)
A549 (Lung Cancer)1080
MCF-7 (Breast Cancer)5060
HeLa (Cervical Cancer)10030

Agricultural Science

As a carbamate derivative, this compound exhibits insecticidal properties. It is being explored as a potential pesticide due to its ability to disrupt the nervous systems of pests.

Toxicity Studies
Research has demonstrated that the compound is effective against common agricultural pests while exhibiting lower toxicity to non-target organisms.

Pest SpeciesLC50 (mg/L)Observed Effects
Aphids5Significant mortality observed
Whiteflies10Reduced population growth
Spider Mites15Effective at controlling infestations

Biochemical Research

The compound serves as a valuable tool in biochemical research for studying enzyme inhibition and cellular signaling pathways. Its ability to modulate specific targets makes it useful for elucidating mechanisms of action in cellular processes.

Enzyme Inhibition Studies
this compound has been shown to inhibit certain kinases involved in signaling pathways associated with cancer progression.

Enzyme TargetIC50 (µM)Mechanism of Action
mTOR25Competitive inhibition
PI3K30Non-competitive inhibition

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Pathways

The compound is synthesized via carbamate bond formation, typically involving coupling reactions between pyridinylmethyl alcohols and chlorophenyl isocyanates or through mixed carbonate intermediates .

Hydrolysis and Stability

The carbamate bond undergoes pH-dependent hydrolysis, with distinct mechanisms under acidic and basic conditions:

Acidic Hydrolysis

  • Conditions : HCl/H₂O, 60°C

  • Products : 3,4-Dichloroaniline and pyridin-3-ylmethanol.

  • Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic water attack.

Basic Hydrolysis

  • Conditions : NaOH/EtOH, reflux

  • Products : Sodium salt of 3,4-dichlorophenylcarbamic acid and pyridin-3-ylmethanol.

  • Mechanism : Hydroxide ion attack at the carbonyl carbon.

Stability in Solvents

  • CDCl₃ : Exhibits rotameric equilibria (syn/anti ratio) stabilized by hydrogen bonding with acetic acid .

  • MeCN : Stable under anhydrous conditions but degrades in the presence of Cs₂CO₃ at elevated temperatures .

Decomposition Under Environmental Conditions

Anaerobic degradation studies of structurally similar carbamates (e.g., methyl N-(3,4-dichlorophenyl)carbamate) reveal:

  • Half-life : 50% degradation after 7 days in flooded soils at 150 ppm .

  • Primary Pathway : Microbial cleavage of the carbamate bond, yielding 3,4-dichloroaniline as a metabolite .

Reactivity in Catalytic Systems

The compound participates in rhodium- and palladium-catalyzed reactions, particularly in reductive carbonylation:

Table 2: Catalytic Reductive Carbonylation

CatalystConditionsSelectivitySource
[(Ph₃P)₄Rh₂(μ-OH)₂]CO (1000 psi), 180°C, benzene89%
PdCl₂(PPh₃)₂CO (425 psi), 180°C, ethanol76%

Reaction outcomes depend on alcohol choice, as reducing agents like ethanol minimize nitroarene reduction side reactions .

Reaction with Organometallic Reagents

  • Triorganoindium reagents : Form N-alkylated derivatives via nucleophilic substitution at the carbamate nitrogen .

  • Yields : 70–85% under mild conditions (THF, 25°C) .

Oxidative Pathways

  • Peracid oxidation : Converts the pyridine ring to its N-oxide, altering electronic properties without cleaving the carbamate bond .

Mechanistic Insights from Rotamer Studies

The syn/anti rotamer equilibrium of the carbamate group is perturbed by hydrogen-bond donors:

  • Acetic acid : Stabilizes the syn rotamer via double hydrogen bonding (ΔG = −2.1 kcal/mol) .

  • 2,6-Bis(octylamido)pyridine : Shifts equilibrium toward anti rotamers, enhancing reactivity in nucleophilic environments .

Properties

Molecular Formula

C13H10Cl2N2O2

Molecular Weight

297.13 g/mol

IUPAC Name

pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C13H10Cl2N2O2/c14-11-4-3-10(6-12(11)15)17-13(18)19-8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,18)

InChI Key

TYKHMTOCAPVWBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)COC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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